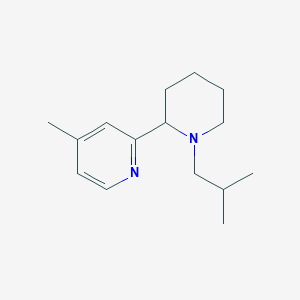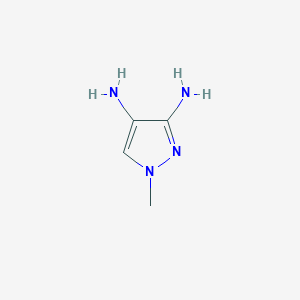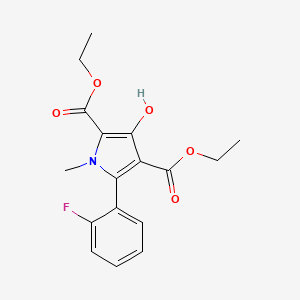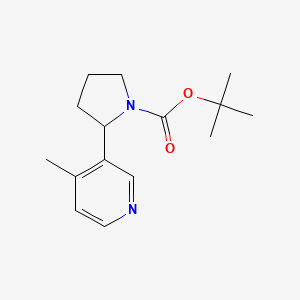
tert-Butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate: is a heterocyclic compound that features a pyrrolidine ring substituted with a tert-butyl ester and a 4-methylpyridin-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 4-methylpyridin-3-ylamine with tert-butyl 2-bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the tert-butyl ester can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, the compound is used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity profile make it suitable for various applications .
Mécanisme D'action
The mechanism of action of tert-butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, influencing cellular processes .
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Comparison: While these compounds share structural similarities, tert-butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring. This uniqueness can influence its reactivity and interaction with biological targets, making it distinct in its applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity profile make it valuable in organic synthesis, medicinal chemistry, and industrial applications. Further research into its properties and applications could lead to the development of new and innovative compounds.
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
tert-butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-8-16-10-12(11)13-6-5-9-17(13)14(18)19-15(2,3)4/h7-8,10,13H,5-6,9H2,1-4H3 |
Clé InChI |
SZMYKENODWLBJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)C2CCCN2C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B15059288.png)
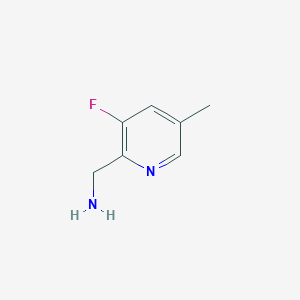
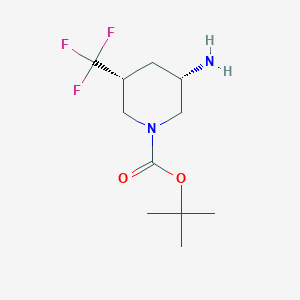
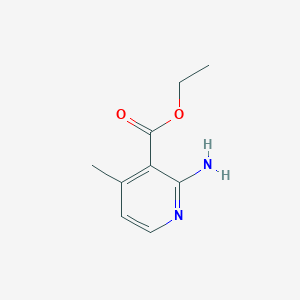
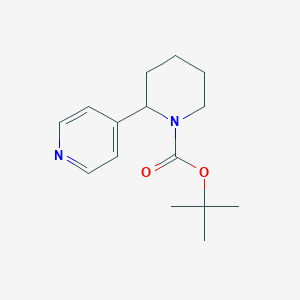

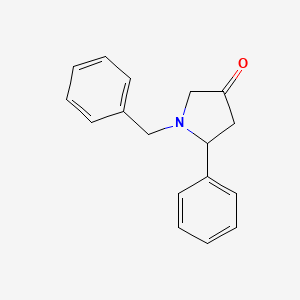
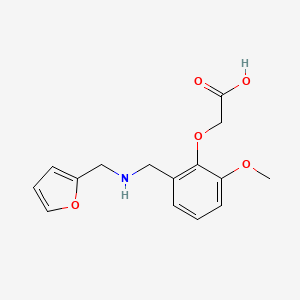
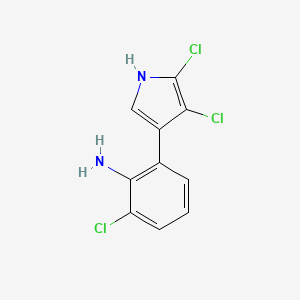
![5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15059345.png)
